
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). These PROTACs are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development .
Métodos De Preparación
The synthesis of 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Amidation and Final Cyclization: The final steps involve amidation reactions to introduce the amine group, followed by cyclization to form the piperidine-2,6-dione core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow chemistry techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, it is employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: This compound is pivotal in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and in the development of new therapeutic agents
Mecanismo De Acción
The mechanism of action of 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags specific proteins for degradation by the proteasome. By binding to cereblon, this compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is exploited in the design of PROTACs to selectively degrade disease-causing proteins .
Comparación Con Compuestos Similares
Similar compounds to 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride include:
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: This compound also serves as a cereblon ligand and is used in the development of PROTACs.
Thalidomide: While structurally different, Thalidomide is the basis for the development of cereblon ligands and PROTACs.
Lenalidomide and Pomalidomide: These are derivatives of Thalidomide and function as cereblon ligands with applications in cancer therapy.
The uniqueness of this compound lies in its specific structure, which allows for efficient binding to cereblon and the formation of highly effective PROTACs .
Propiedades
Fórmula molecular |
C15H21ClN4O2 |
|---|---|
Peso molecular |
324.80 g/mol |
Nombre IUPAC |
3-[(6-piperidin-4-ylpyridin-3-yl)amino]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c20-14-4-3-13(15(21)19-14)18-11-1-2-12(17-9-11)10-5-7-16-8-6-10;/h1-2,9-10,13,16,18H,3-8H2,(H,19,20,21);1H |
Clave InChI |
JDYLPAPZLHPNNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1NC2=CN=C(C=C2)C3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
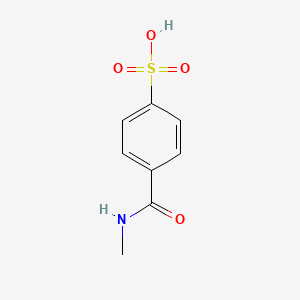
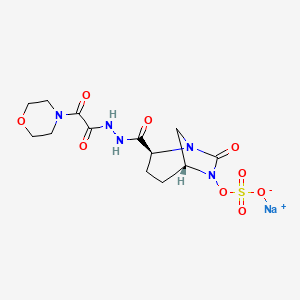
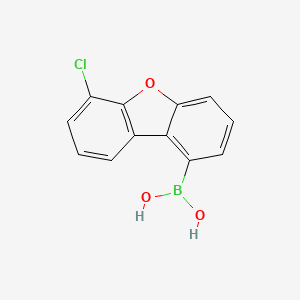
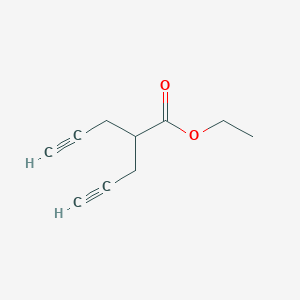
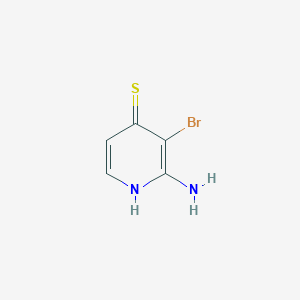

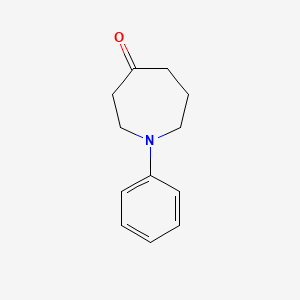
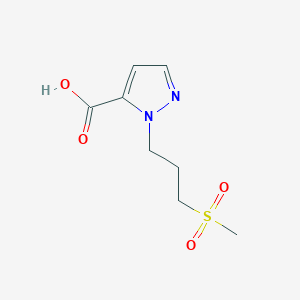
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
